N-(2-methylbenzo[d]thiazol-5-yl)-2-(phenylthio)acetamide
Description
N-(2-methylbenzo[d]thiazol-5-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-17-14-9-12(7-8-15(14)21-11)18-16(19)10-20-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLYFOVZJKMXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(phenylthio)acetamide typically involves the reaction of 2-methylbenzo[d]thiazole with phenylthioacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. Common solvents used in the synthesis include dichloromethane, ethanol, and acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound exhibits significant anticancer activity. Research indicates that derivatives of thiazole and benzothiazole structures can inhibit tumor growth through various mechanisms, such as apoptosis induction and modulation of signaling pathways. For instance, studies have shown that similar compounds can effectively target cancer cell lines like A549 and C6, leading to apoptosis via caspase activation .
Antimicrobial Activity
N-(2-methylbenzo[d]thiazol-5-yl)-2-(phenylthio)acetamide also demonstrates antimicrobial properties. Its structure allows it to interact with bacterial cell membranes or enzymes critical for bacterial survival, making it a candidate for developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole ring | Anticancer activity |
| Phenylthio group | Antimicrobial properties |
| Methyl group on benzothiazole | Enhanced biological activity |
Case Studies
Several studies have documented the efficacy of compounds similar to this compound:
- Anticancer Activity Evaluation : A study synthesized a series of thiazole derivatives and evaluated their cytotoxic effects against human cancer cell lines (HT-29, A431, PC3). The most effective compound showed significant induction of apoptosis and inhibition of VEGFR-2 phosphorylation .
- Neuroprotective Effects : Research on related acetamide derivatives indicated neuroprotective properties against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
N-(2-methylbenzo[d]thiazol-5-yl)-2-(phenylthio)acetamide can be compared with other thiazole derivatives, such as:
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazole: A basic structure found in many biologically active compounds.
2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-2-(phenylthio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an acetamide moiety, and a phenylthio group. These structural components are significant as they contribute to the compound's biological properties. The thiazole ring is known for its role in various biological activities, while the phenylthio group can enhance the lipophilicity and cellular permeability of the compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted that derivatives containing thiazole rings demonstrated moderate to good antimicrobial activity against a range of pathogens, suggesting that this compound may share similar properties .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds with structural similarities have been evaluated against tumor cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism often involves the induction of apoptosis in cancer cells, characterized by the activation of caspase pathways .
In one study, specific derivatives were found to significantly reduce cell viability in cancer cell lines, indicating their potential as therapeutic agents. The evaluation included assays such as MTT and acridine orange/ethidium bromide staining to assess cytotoxicity and apoptotic effects .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to enhanced apoptosis in cancer cells .
Additionally, its antimicrobial activity may stem from the disruption of microbial cell membrane integrity or interference with essential metabolic pathways within the pathogens .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant anticancer activity against A549 and C6 cell lines | MTT assay, caspase activation analysis |
| Study 2 | Moderate antimicrobial effects against Gram-positive and Gram-negative bacteria | Disk diffusion method |
| Study 3 | Induction of apoptosis confirmed by Western blot analysis | Protein expression analysis (Bax/Bcl-2 ratio) |
Case Study: Anticancer Evaluation
In a notable case study, a series of thiazole derivatives were synthesized and evaluated for their antiproliferative effects. One derivative showed strong cytotoxicity against A431 cancer cells, leading to apoptosis via upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). This study underscores the potential for derivatives of this compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
